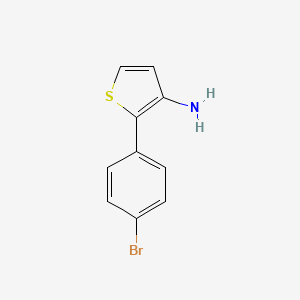

2-(4-Bromophenyl)thiophen-3-amine

Descripción general

Descripción

2-(4-Bromophenyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

The synthesis of 2-(4-Bromophenyl)thiophen-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Análisis De Reacciones Químicas

2-(4-Bromophenyl)thiophen-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)thiophen-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is used in the study of biological processes and as a potential therapeutic agent.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action can vary depending on the specific application and target .

Comparación Con Compuestos Similares

2-(4-Bromophenyl)thiophen-3-amine can be compared with other thiophene derivatives, such as:

2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a variety of applications in different fields.

Actividad Biológica

2-(4-Bromophenyl)thiophen-3-amine, with the chemical formula CHBrNS, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a bromophenyl group and a thiophene ring, which contribute to its unique reactivity and biological profile. Its structural formula is depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with thiophene derivatives under controlled conditions. The synthetic route may include:

- Starting Materials : 4-bromobenzenamine and thiophene.

- Reagents : Common reagents include coupling agents and bases to facilitate the reaction.

- Conditions : The reaction is usually conducted under reflux in an organic solvent.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Notably, it has been evaluated against different cancer cell lines, including MCF-7 (breast cancer) and other tumor types.

- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways:

- Topoisomerase Inhibition : It has been identified as a dual inhibitor of topoisomerases I and II, which are critical enzymes in DNA replication and transcription .

- Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspase-3 and changes in nuclear morphology observed through DAPI staining .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Evaluation

In a study focusing on its anticancer potential, this compound was tested on MCF-7 cells. The results indicated significant cytotoxic effects with an IC value in the low micromolar range. The study utilized assays such as MTT and SRB to quantify cell viability and proliferation inhibition.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The docking scores suggest favorable interactions with active sites of topoisomerases, supporting its role as a potential therapeutic agent .

Discussion

The biological activity of this compound highlights its potential as a dual-action agent against cancer and microbial infections. Its ability to inhibit topoisomerases positions it as a valuable candidate in drug development initiatives targeting resistant cancer types.

Propiedades

IUPAC Name |

2-(4-bromophenyl)thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADIYHKPWWJZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CS2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697927 | |

| Record name | 2-(4-Bromophenyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183677-02-3 | |

| Record name | 2-(4-Bromophenyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.